molecular formula C15H11NO4 B12551184 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one CAS No. 147801-96-5

1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one

Cat. No.: B12551184
CAS No.: 147801-96-5
M. Wt: 269.25 g/mol
InChI Key: APZYFCREHKHWKI-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one is an organic compound with the molecular formula C₁₅H₁₁NO₄ It is characterized by the presence of a nitro group attached to a benzoyl phenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one typically involves the reaction of 4-nitrobenzoyl chloride with 2-phenylethanone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 1-[2-(4-Aminobenzoyl)phenyl]ethan-1-one.

    Substitution: Various substituted benzoyl phenyl ethanones.

    Oxidation: 1-[2-(4-Nitrobenzoyl)phenyl]ethanoic acid.

Scientific Research Applications

1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular signaling pathways, contributing to its observed activities.

Comparison with Similar Compounds

1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one can be compared with other similar compounds such as:

    4-Nitrobenzoyl chloride: Used as a starting material in the synthesis of this compound.

    2-Phenylethanone: Another starting material used in the synthesis.

    1-[2-(4-Aminobenzoyl)phenyl]ethan-1-one: A reduction product of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

147801-96-5

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

1-[2-(4-nitrobenzoyl)phenyl]ethanone

InChI

InChI=1S/C15H11NO4/c1-10(17)13-4-2-3-5-14(13)15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3

InChI Key

APZYFCREHKHWKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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